molecular formula C25H20FN3O5 B4136913 N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA

Cat. No.: B4136913
M. Wt: 461.4 g/mol
InChI Key: ARAYFUOASKVHFZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea is a complex organic compound that features a combination of benzodioxole, pyrrolidinyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, pyrrolidinyl ketones, and fluorophenyl isocyanates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate. Studies may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea include other urea derivatives with different substituents. Examples include:

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-chlorophenyl)urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-methylphenyl)urea

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea is a compound of significant interest in various scientific fields Its unique structure and properties make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O5/c26-17-7-9-18(10-8-17)27-25(32)28(14-16-6-11-21-22(12-16)34-15-33-21)20-13-23(30)29(24(20)31)19-4-2-1-3-5-19/h1-12,20H,13-15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAYFUOASKVHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA
Reactant of Route 3
Reactant of Route 3
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA
Reactant of Route 4
Reactant of Route 4
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA
Reactant of Route 5
Reactant of Route 5
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA
Reactant of Route 6
Reactant of Route 6
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA

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